

"2-Methyl-6-nitroanisole chemical structure and formula"

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Compound of Interest

Compound Name: 2-Methyl-6-nitroanisole

Cat. No.: B171494

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In-Depth Technical Guide to 2-Methyl-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and structural information for **2-Methyl-6-nitroanisole**, a key intermediate in various synthetic applications.

Chemical Structure and Formula

2-Methyl-6-nitroanisole is an aromatic compound with a methyl group, a nitro group, and a methoxy group attached to a benzene ring. Its chemical structure and formula are fundamental to understanding its reactivity and properties.

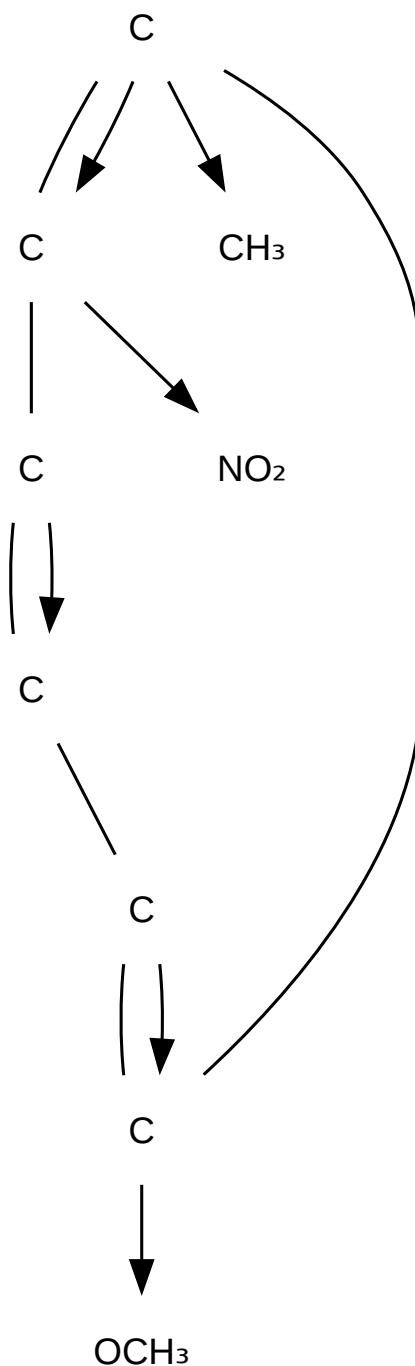
Chemical Formula: C₈H₉NO₃[\[1\]](#)

IUPAC Name: **2-Methyl-6-nitroanisole**[\[1\]](#)

CAS Number: 18102-29-9[\[1\]](#)

Synonyms: 2-Methoxy-1-methyl-3-nitrobenzene, 2-Methoxy-3-nitrotoluene[\[1\]](#)

Below is a diagram representing the chemical structure of **2-Methyl-6-nitroanisole**.



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Caption: Chemical structure of **2-Methyl-6-nitroanisole**.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Methyl-6-nitroanisole** is presented in the table below. This data is crucial for designing experimental conditions and for computational modeling.

| Property | Value |
|------------------|---|
| Molecular Weight | 167.16 g/mol [2] |
| Chemical Formula | C ₈ H ₉ NO ₃ [1] |
| Purity | Min. 95% [2] |

Note: Further experimental data such as melting point, boiling point, and solubility are not readily available in the searched literature. Researchers are advised to consult specialized chemical databases or perform experimental determination for these values.

Synthesis of 2-Methyl-6-nitroanisole

The primary route for the synthesis of **2-Methyl-6-nitroanisole** is through the methylation of 2-methyl-6-nitrophenol. This reaction typically proceeds via a Williamson ether synthesis or by using a methylating agent like dimethyl sulfate.

Experimental Protocol: Methylation of 2-methyl-6-nitrophenol

This protocol is a general procedure based on the Williamson ether synthesis and may require optimization for specific laboratory conditions.

Materials:

- 2-methyl-6-nitrophenol
- Sodium hydride (NaH) or other strong base
- Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
- Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

- Diethyl ether or other suitable extraction solvent
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

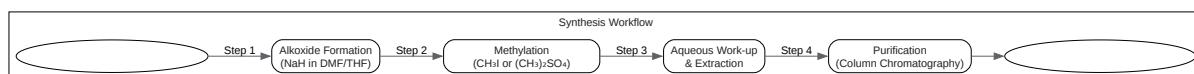
- **Alkoxide Formation:**
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-6-nitrophenol in anhydrous DMF or THF.
 - Cool the solution in an ice bath.
 - Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
 - Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methyl-6-nitrophenoxide.
- **Methylation:**
 - Cool the reaction mixture back to 0°C.
 - Add methyl iodide or dimethyl sulfate (1.1-1.5 equivalents) dropwise via the dropping funnel.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude **2-Methyl-6-nitroanisole**.

• Purification:

- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **2-Methyl-6-nitroanisole**.

The following diagram illustrates the general workflow for the synthesis of **2-Methyl-6-nitroanisole**.



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Caption: General workflow for the synthesis of **2-Methyl-6-nitroanisole**.

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References

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